

physical and chemical properties of Methyl 4-bromothiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 4-bromothiophene-3-carboxylate

Cat. No.: B074558

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An In-depth Technical Guide to Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its thiophene core, substituted with both a bromine atom and a methyl carboxylate group, offers multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 4-bromothiophene-3-carboxylate**, along with relevant experimental protocols and potential applications in research and drug development. Thiophene derivatives, in general, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.

Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 4-bromothiophene-3-carboxylate** is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target molecule are limited.

Therefore, predicted data from computational models are also included and are clearly indicated.

Table 1: Physical and Chemical Identifiers of **Methyl 4-bromothiophene-3-carboxylate**

Identifier	Value	Reference
CAS Number	78071-37-1	[1]
Molecular Formula	C ₆ H ₅ BrO ₂ S	[1] [2]
Molecular Weight	221.07 g/mol	[1] [2]
IUPAC Name	Methyl 4-bromothiophene-3-carboxylate	
Synonyms	4-Bromo-thiophene-3-carboxylic acid methyl ester	[1]
InChI	InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3	[2]
InChIKey	MNOCCIFVTOUKEG-UHFFFAOYSA-N	[2]
SMILES	<chem>COC(=O)C1=CSC=C1Br</chem>	[2]

Table 2: Experimental and Predicted Physical Properties of **Methyl 4-bromothiophene-3-carboxylate**

Property	Value	Data Type	Reference
Melting Point	Data not available	-	
Boiling Point	244.4 ± 20.0 °C	Predicted	
Density	1.662 ± 0.06 g/cm ³	Predicted	
Solubility	Data not available	-	
XlogP	2.1	Predicted	[2]
Storage	Sealed in a dry place at room temperature.	-	[1]

Spectral Data

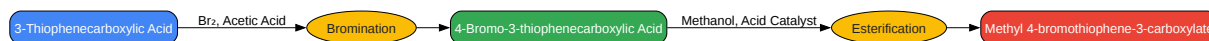
Experimental spectral data for **Methyl 4-bromothiophene-3-carboxylate** are not readily available in the public domain. The following represents predicted spectral information and general characteristics expected for this compound based on its structure.

- ¹H NMR Spectrum: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the aliphatic region for the methyl ester protons.
- ¹³C NMR Spectrum: The carbon NMR spectrum will show signals for the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
- Infrared (IR) Spectrum: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Bands corresponding to C-H, C-S, and C-Br stretching and bending vibrations are also anticipated.
- Mass Spectrum: The mass spectrum will show the molecular ion peak and isotopic peaks characteristic of a bromine-containing compound.

Synthesis and Reactivity

Synthesis

A plausible and commonly employed synthetic route to **Methyl 4-bromothiophene-3-carboxylate** involves a two-step process starting from 3-thiophenecarboxylic acid.



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A plausible synthetic workflow for **Methyl 4-bromothiophene-3-carboxylate**.

Experimental Protocol: Synthesis of 4-Bromo-3-thiophenecarboxylic Acid

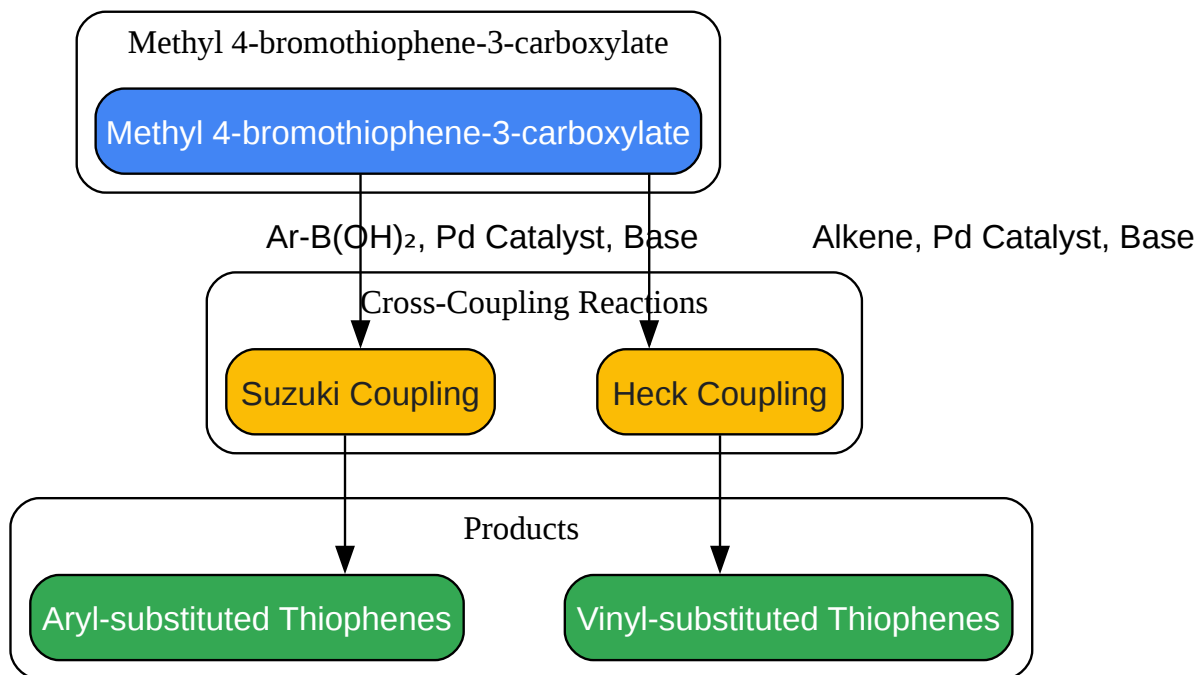
A solution of bromine in glacial acetic acid is added dropwise to a solution of 3-thiophenecarboxylic acid in glacial acetic acid. The reaction mixture is stirred at room temperature. After completion, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-3-thiophenecarboxylic acid.

Experimental Protocol: Fischer Esterification to **Methyl 4-bromothiophene-3-carboxylate**

4-Bromo-3-thiophenecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified, typically by column chromatography, to afford **Methyl 4-bromothiophene-3-carboxylate**.

Reactivity

The chemical reactivity of **Methyl 4-bromothiophene-3-carboxylate** is primarily dictated by the bromine substituent on the thiophene ring, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions.



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Key cross-coupling reactions involving **Methyl 4-bromothiophene-3-carboxylate**.

- **Suzuki Coupling:** The bromine atom can be readily displaced in a Suzuki coupling reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing more complex aryl-substituted thiophene derivatives.
- **Heck Coupling:** **Methyl 4-bromothiophene-3-carboxylate** can also participate in Heck coupling reactions with various alkenes. This palladium-catalyzed reaction results in the formation of a new carbon-carbon bond between the thiophene ring and the alkene, leading to vinyl-substituted thiophenes.

Potential Applications in Drug Development

While specific biological studies on **Methyl 4-bromothiophene-3-carboxylate** are limited, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-

containing compounds have been reported to exhibit a wide range of biological activities, including:

- **Anticancer Activity:** Numerous thiophene derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.
- **Antimicrobial Activity:** The thiophene nucleus is also present in several compounds with antibacterial and antifungal properties.

The presence of a reactive bromine handle and a modifiable ester group makes **Methyl 4-bromothiophene-3-carboxylate** an attractive starting material for the synthesis of novel thiophene derivatives for biological screening and drug discovery programs.

Conclusion

Methyl 4-bromothiophene-3-carboxylate is a versatile synthetic intermediate with significant potential for the development of novel materials and pharmaceuticals. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, its predicted properties and the known reactivity of related compounds provide a solid foundation for its use in research. Further investigation into its physical, chemical, and biological properties is warranted to fully explore its potential in various scientific disciplines.

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References

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